beta-Ala-Ala beta-Ala-Ala Beta-Ala-Ala is a dipeptide formed from beta-alanine and L-alanine residues.
Brand Name: Vulcanchem
CAS No.:
VCID: VC2021652
InChI: InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
SMILES: CC(C(=O)O)NC(=O)CCN
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol

beta-Ala-Ala

CAS No.:

Cat. No.: VC2021652

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

beta-Ala-Ala -

Specification

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
IUPAC Name (2S)-2-(3-aminopropanoylamino)propanoic acid
Standard InChI InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
Standard InChI Key OSOCQWFTTAPWEK-BYPYZUCNSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)CCN
SMILES CC(C(=O)O)NC(=O)CCN
Canonical SMILES CC(C(=O)O)NC(=O)CCN

Introduction

Chemical Structure and Properties

Molecular Characteristics

Beta-Ala-Ala is a dipeptide with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . The compound is also known by several synonyms including:

  • Beta-Ala-L-Ala

  • H-BETA-ALA-ALA-OH

  • (2S)-2-(3-aminopropanoylamino)propanoic acid

  • Beta-alanylalanine

The IUPAC name for this compound is beta-alanyl-L-alanine, which precisely describes its composition of beta-alanine linked to L-alanine through a peptide bond .

Structural Notations

The structure of beta-Ala-Ala can be represented using various biochemical notations:

  • IUPAC Condensed notation: H-bAla-Ala-OH

  • Sequence notation: XA (where X represents beta-alanine)

  • HELM notation: PEPTIDE1{[Bal].A}$$$$

Physical and Chemical Properties

While the search results don't provide specific physicochemical properties for beta-Ala-Ala itself, we can infer some characteristics based on its component amino acids, particularly beta-alanine:

  • The compound likely exhibits good water solubility, as beta-alanine is highly soluble in water (550g/L)

  • It would have limited solubility in alcohol and likely be insoluble in ether and acetone

  • The optical activity of beta-Ala-Ala derives solely from the L-alanine component, as beta-alanine lacks a stereocenter

  • The dipeptide contains both carboxylic acid and amino functional groups, giving it amphoteric properties

Synthesis Methods

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a promising approach for producing beta-alanine-containing dipeptides like beta-Ala-Ala. Research has demonstrated that S9 aminopeptidase from Streptomyces thermocyaneoviolaceus NBRC14271 (S9AP-St) can effectively catalyze the formation of beta-alanine-containing dipeptides .

In this enzymatic system, beta-Ala-benzyl ester (beta-Ala-OBzl) serves as the acyl donor for S9AP-St, producing dipeptides with a beta-Ala-Xaa structure . The enzyme displays broad substrate specificity toward various aminoacyl derivatives, making it potentially suitable for beta-Ala-Ala synthesis.

An alternative enzymatic approach involves engineering S9AP-St into "transaminopeptidase" through substitution of catalytic Ser with Cys. This modified enzyme, designated as aminolysin-S, produces dipeptides with a Xaa-beta-Ala structure , which could be relevant for creating related compounds.

Chemical Synthesis Methods

Chemical synthesis of beta-alanine-containing peptides often involves protected derivatives. A preparation method for Fmoc-beta-Ala-AA-OH described in patent literature outlines a potentially adaptable approach for beta-Ala-Ala synthesis . The method involves:

  • Mixing HBTA and thionyl chloride, then adding Fmoc-beta-Ala-OH to generate Fmoc-beta-Ala-Bt

  • Dissolving an amino acid (AA) in a buffer system, followed by adding the Fmoc-beta-Ala-Bt solution for reaction

This method could be adapted specifically for beta-Ala-Ala production by using L-alanine as the amino acid component.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) represents another valuable method for creating dipeptides containing beta-alanine. While the search results don't specifically discuss SPPS for beta-Ala-Ala, the general methodology used for other beta-alanine-containing dipeptides could be adapted .

The SPPS approach typically involves:

  • Attaching the first amino acid to an insoluble polymer resin

  • Sequential deprotection and coupling steps

  • Final cleavage from the resin and deprotection of protecting groups

For beta-Ala-Ala synthesis, this might involve using common protecting groups like Fmoc for beta-alanine and appropriate protection for L-alanine, with trityl chloride resin potentially serving as the solid support .

Relationship to Beta-Alanine Biochemistry

Beta-Alanine: The Unique Component

The distinctive properties of beta-Ala-Ala derive largely from the beta-alanine component, which is unusual among amino acids. Beta-alanine is the only naturally occurring beta-amino acid, with its amino group attached to the beta-carbon (i.e., the carbon two atoms away from the carboxylate group) rather than the alpha-carbon as in standard amino acids .

Beta-alanine is formed through multiple biosynthetic pathways:

  • Degradation of dihydrouracil and carnosine

  • Pyrimidine catabolism of cytosine and uracil

  • Decarboxylation of L-aspartate

Comparison with Other Beta-Alanine Dipeptides

Structural Diversity of Beta-Alanine Dipeptides

Beta-Ala-Ala belongs to a family of dipeptides containing beta-alanine as one of the amino acid components. The table below compares key properties of beta-Ala-Ala with other significant beta-alanine-containing dipeptides:

PropertyBeta-Ala-AlaCarnosine (Beta-Ala-His)Beta-Ala-Leu
CompositionBeta-alanine + L-alanineBeta-alanine + L-histidineBeta-alanine + L-leucine
Molecular FormulaC6H12N2O3 C9H14N4O3C9H18N2O3
Molecular Weight160.17 g/mol 226.23 g/mol202.25 g/mol
Physical AppearanceNot specified in resultsWhite crystalline powderWhite to off-white
SolubilityLikely water-solubleWater-solubleWater-soluble
Buffering CapacityMinimalSignificant (pKa 6.83) Not specified
Established Biological RoleNot specifically establishedMuscle buffer, antioxidant, neuroprotective Potential roles in muscle metabolism and neuroprotection

Carnosine: The Most Studied Beta-Alanine Dipeptide

Carnosine (beta-alanyl-L-histidine) has been extensively studied due to its significant biological roles:

  • It functions as an important intramuscular buffer, constituting 10-20% of the total buffering capacity in muscle fibers

  • It occurs at concentrations of 17-25 mmol/kg in dry muscle tissue

  • It possesses antioxidant properties and exhibits neuroprotective effects

  • Supplementation with beta-alanine increases carnosine concentrations in muscles, potentially enhancing exercise performance

Analytical Methods for Detection and Characterization

Chromatographic Techniques

Several chromatographic methods can be employed for the analysis of beta-Ala-Ala:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying dipeptides

  • Gas Chromatography (GC): When derivatized (e.g., as trimethylsilyl derivatives), beta-alanine compounds can be analyzed by GC

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and structural identification

For GC analysis, the Van Den Dool and Kratz retention index (RI) for the trimethylsilyl derivative of beta-alanine on a non-polar OV-1 column is reported as 1438 , which could serve as a reference point for beta-Ala-Ala derivatives.

Spectroscopic Methods

Multiple spectroscopic techniques can be utilized for characterizing beta-Ala-Ala:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Enables detailed structural characterization

  • Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups, particularly the peptide bond

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Though peptide bonds have limited absorption, this can be useful for purity assessment

  • Mass Spectrometry: Provides molecular weight confirmation and structural information through fragmentation patterns

These analytical methods, utilized in research on other dipeptides , would be directly applicable to beta-Ala-Ala characterization.

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